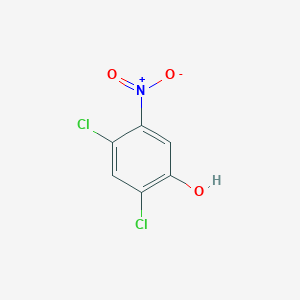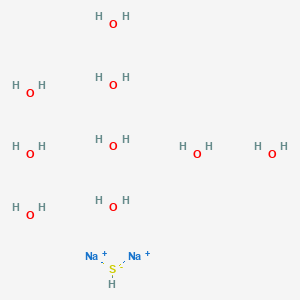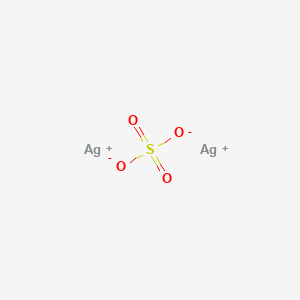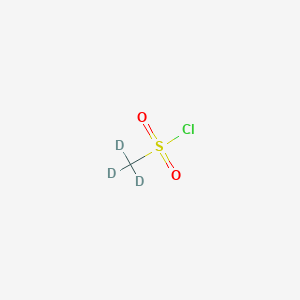
2,4-Dichloro-5-nitrophenol
Overview
Description
2,4-Dichloro-5-nitrophenol is a chemical compound with the molecular formula C6H3Cl2NO3 . It has an average mass of 207.999 Da and a monoisotopic mass of 206.949005 Da . It is used as an intermediate in the preparation of certain pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-nitrophenol involves the chlorination of nitroanilines or nitrophenols in hydrochloric acid . This process yields pure products in good yield and avoids an accumulation of chlorine during the reaction .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-nitrophenol consists of a benzene ring with two chlorine atoms and one nitro group attached to it . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 311.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Chemical Reactions Analysis
2,4-Dichloro-5-nitrophenol is used as an intermediate in the synthesis of various compounds. For example, it is used to prepare (5-Substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent Dipeptidyl Peptidase IV inhibitors . It is also used to synthesize cyanopyrrolo [2,3-d]pyrimidine derivatives as Hsp90 inhibitors .Physical And Chemical Properties Analysis
2,4-Dichloro-5-nitrophenol has a density of 1.7±0.1 g/cm3, a boiling point of 311.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 44.5±0.3 cm3, a polar surface area of 66 Å2, and a molar volume of 123.6±3.0 cm3 .Scientific Research Applications
Abatement of Nitrophenol in Aqueous Solution
- Scientific Field : Environmental Sciences, specifically water treatment .
- Summary of the Application : 2,4-Dichloro-5-nitrophenol is used in the study of the elimination of 4-nitrophenol and the generation of chlorinated byproducts in HOCl and UV/HOCl treatment processes .
- Methods of Application : The UV/HOCl process was applied for water disinfection and abatement of organic contaminants. A radical quenching test showed that HO and Cl played important roles in the UV/HOCl process .
- Results or Outcomes : 61.4% of 4-nitrophenol was removed by UV/HOCl in 5 min with a HOCl dose of 60 μM. This was significantly higher than that by UV (3.3%) or HOCl alone (32.0%). 2-Chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol were generated consecutively in the HOCl process .
Reduction of Nitroarenes
- Scientific Field : Organic Chemistry .
- Summary of the Application : 2,4-Dichloro-5-nitrophenol is used in the study of the reduction of nitroarenes .
- Methods of Application : The study involved the use of nanocomposites which exhibited high visible light photocatalytic performance and excellent reusability toward selective reduction of aromatic nitro organics to corresponding amino organics in water in the presence of ammonium formate as a hole quencher .
- Results or Outcomes : The study found that these nanocomposites could effectively reduce aromatic nitro organics to corresponding amino organics .
Chemical Synthesis
2,4-Dichloro-5-nitrophenol can be used in the synthesis of other chemical compounds . For example, it can be used to synthesize 4-nitrobenzoic acid .
Material Science
This compound is available for purchase from various chemical suppliers, suggesting that it may be used in material science research or as a reagent in laboratory experiments .
Material Science
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAPWTOOMSVMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192624 | |
| Record name | Phenol, 2,4-dichloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-nitrophenol | |
CAS RN |
39489-77-5 | |
| Record name | Phenol, 2,4-dichloro-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039489775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-dichloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B103937.png)










